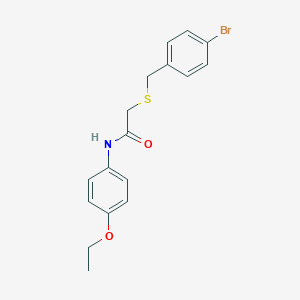![molecular formula C14H8ClF3N2O2S B284596 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B284596.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzisothiazole ring system, which is fused with a benzene ring substituted with a chloro and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the benzisothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzisothiazole derivatives .
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
5-amino-2-chlorobenzotrifluoride: Another related compound with similar structural features.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its benzisothiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H8ClF3N2O2S |
|---|---|
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-8(7-10(11)14(16,17)18)19-13-9-3-1-2-4-12(9)23(21,22)20-13/h1-7H,(H,19,20) |
Clave InChI |
VZSAMVLNJPSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)
![2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B284531.png)
![1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B284532.png)
![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284535.png)
